molecular formula C15H16N2O6S2 B2842327 3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid CAS No. 794553-85-8

3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid

Cat. No.: B2842327
CAS No.: 794553-85-8
M. Wt: 384.42
InChI Key: OZSAETMVUPPNPB-UHFFFAOYSA-N
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Description

3-{[2-(4-sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid (CAS 794553-85-8) is a high-purity organic compound with a molecular formula of C15H16N2O6S2 and a molecular weight of 384.43 g/mol . This reagent is supplied with a minimum purity of 95% to 98% and has a melting point of 198-199 °C . It is designed for research and industrial applications, serving as a versatile building block in coupling reactions and as a key intermediate in the synthesis of functional materials and pharmaceutical candidates . Compounds within the broader class of sulfamoyl benzoic acids (SBAs) have demonstrated significant research value in medicinal chemistry. Structurally similar analogs have been identified as potent and specific agonists for the Lysophosphatidic Acid 2 (LPA2) G protein-coupled receptor, a target involved in anti-apoptotic pathways and potential radioprotection . Furthermore, other sulfamoyl-benzoamide derivatives have shown promise as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in pathological conditions such as thrombosis, inflammation, and cancer . These research areas highlight the potential of this chemical scaffold in developing therapeutics for various diseases. This product is accompanied by a batch-specific Certificate of Analysis (COA) to ensure traceability and compliance with quality standards . This compound is intended for research purposes as a chemical intermediate or reference standard. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(4-sulfamoylphenyl)ethylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S2/c16-24(20,21)13-6-4-11(5-7-13)8-9-17-25(22,23)14-3-1-2-12(10-14)15(18)19/h1-7,10,17H,8-9H2,(H,18,19)(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSAETMVUPPNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation-Based Synthesis

This method involves sequential functionalization of benzoic acid derivatives:

  • Chlorosulfonation : 3-Aminobenzoic acid reacts with chlorosulfonic acid at elevated temperatures (140°C for 6 hours) to form 3-(chlorosulfonyl)benzoic acid.
  • Amine Substitution : The chlorosulfonyl intermediate reacts with 2-(4-sulfamoylphenyl)ethylamine in aqueous ethylamine solution (72% concentration) at 15–25°C for 4 hours.
  • Purification : The crude product is recrystallized from aqueous ethanol (20% v/v) to achieve >95% purity.

Key Reaction Parameters

Step Reagents Temperature Time Yield
Chlorosulfonation Chlorosulfonic acid 140°C 6 hrs 78%
Amine Substitution 2-(4-Sulfamoylphenyl)ethylamine 25°C 4 hrs 65%

Carbodiimide-Mediated Coupling

An alternative approach uses carbodiimide reagents to form sulfamoyl linkages:

  • Activation : 3-Sulfamoylbenzoic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) at 0°C.
  • Coupling : The activated intermediate reacts with 2-(4-sulfamoylphenyl)ethylamine in THF at room temperature for 12 hours.
  • Workup : The product is isolated via column chromatography (silica gel, ethyl acetate/n-hexane 60:40).

Advantages :

  • Avoids harsh chlorosulfonation conditions.
  • Achieves 70–75% yield with minimal side products.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols optimize throughput using:

Crystallization Optimization

Large batches use anti-solvent crystallization with isopropanol to enhance crystal uniformity and purity (>99% by HPLC).

Analytical Characterization Data

Parameter Value Method Source
Melting Point 230–232°C Differential Scanning Calorimetry
Purity 99.2% HPLC (C18 column, 0.1% TFA/ACN)
Solubility 12 mg/mL (pH 7.4 buffer) UV-Vis Spectroscopy

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including 3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid, exhibit significant antimicrobial properties. These compounds inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis, thus demonstrating potential as antibacterial agents against resistant strains .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, similar to other sulfonamide derivatives. Its mechanism involves the inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory response. This activity suggests its potential use in treating conditions like arthritis and other inflammatory diseases .

Cancer Research

Recent studies have explored the efficacy of sulfonamide compounds in targeting carbonic anhydrase isoenzymes, particularly isoenzyme IX, which is overexpressed in various cancers. Inhibiting this enzyme can disrupt tumor growth and metastasis, making this compound a candidate for further investigation in cancer therapies .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been documented, contributing to its classification as a potential therapeutic agent. For instance, studies have shown that it can inhibit certain carbonic anhydrase isozymes involved in pH regulation and fluid balance in tumors .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various sulfonamide derivatives and tested their antimicrobial activities against clinical isolates of resistant bacteria. The results indicated that this compound exhibited significant antibacterial activity comparable to traditional antibiotics .

Case Study 2: Anti-inflammatory Effects

A study published in Bioorganic Chemistry evaluated the anti-inflammatory effects of several sulfonamide derivatives, including this compound. The study demonstrated that it effectively reduced inflammation markers in vitro and showed promise for further development as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Key Structural Modifications and Impact on Activity

The sulfamoyl benzoic acid scaffold is highly versatile, with modifications at the sulfamoyl or aromatic positions significantly altering biological activity:

Compound Name Structural Features Molecular Weight (g/mol) Binding Affinity (ΔG, kcal/mol) Key Applications Reference
Target Compound Dual sulfamoyl groups on benzoic acid; 4-sulfamoylphenyl ethyl chain 383.42 N/A Research agonist/antagonist screening
Compound 4 () Sulfamoyl replaces sulfur; 1,3-dioxo-isoquinolinylpropyl chain 457.48 -8.53 Subnanomolar agonist activity
Compound 3 () Sulfur instead of sulfamoyl; similar core 443.44 -7.94 Moderate receptor binding
NPL-1011 () 2-carboxyphenyl-sulfamoyl substitution 420.41 KD = 2.4 µM Dvl PDZ domain inhibition
3-(Piperidin-1-ylsulfonyl)benzoic acid Piperidine-sulfonyl substitution 259.29 N/A Enzyme inhibition (unspecified)

Key Findings :

  • The replacement of sulfur with a sulfamoyl group (Compound 4 vs. Compound 3) enhances binding affinity by 0.59 kcal/mol, attributed to improved hydrogen bonding and van der Waals interactions .
  • NPL-1011, a structural analogue with an additional carboxyphenyl group, exhibits submicromolar binding (KD = 2.4 µM) to Dvl-1 PDZ domains, highlighting the role of aromatic substituents in target specificity .

Inhibitory Potency in Enzyme Targets

  • Cytosolic Phospholipase A2α (cPLA2α) Inhibitors: Compound 63 () with dichlorobenzyl and indole substituents shows potent cPLA2α inhibition (IC₅₀ < 1 µM) due to hydrophobic interactions with the enzyme’s active site .

Anticancer Derivatives ():

  • 6a (3-(thioureido)propanoic acid derivative) and 7 (propanamide-substituted analogue) exhibit moderate anticancer activity (IC₅₀ = 10–50 µM) against breast cancer cell lines, with 7 showing higher selectivity due to its sulfamoylphenyl-propanamide chain .

Physicochemical Properties

Melting Points and Solubility

Compound Name Melting Point (°C) Solubility (aq. buffer) Molecular Formula
Target Compound 571–573 Low C₁₅H₁₅N₂O₆S₂
79 () 571.1 Low C₃₂H₂₉ClN₂O₄S
Chlorthalidone Analog () 204 Moderate C₁₄H₁₁ClN₂O₅S

Insights :

  • Higher molecular weight correlates with reduced aqueous solubility (e.g., Compound 79 vs. Chlorthalidone analogue) .
  • The target compound’s dual sulfamoyl groups may enhance membrane permeability compared to monosubstituted analogues like 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid .

Biological Activity

3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structural features suggest various mechanisms of action that may contribute to its therapeutic effects. This article will explore its biological activity, including anticancer properties, anti-inflammatory effects, and cholinesterase inhibition, supported by relevant data and studies.

  • Molecular Formula : C15H16N2O6S2
  • Molecular Weight : 384.4 g/mol
  • CAS Number : 794553-85-8

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. Key areas of research include:

  • Anticancer Activity :
    • Several studies have indicated that sulfonamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The anticancer mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
  • Cholinesterase Inhibition :
    • The compound's structural similarities with known acetylcholinesterase inhibitors suggest potential applications in treating neurodegenerative diseases like Alzheimer's. Preliminary assays indicate that related compounds can significantly inhibit acetylcholinesterase activity, with IC50 values comparable to established drugs such as donepezil.
  • Anti-inflammatory Effects :
    • Inflammation-related studies have demonstrated that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The selectivity towards COX-2 over COX-1 suggests a favorable safety profile for therapeutic use.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line/TargetIC50 Value (µM)Reference
This compoundAnticancerMCF-75.85
4-(Aminosulfonyl)-benzoic acidCholinesterase InhibitionAChE7.49
Benzylaminobenzoic acidAnticancerA54921.3
Sulfonamide derivativeAnti-inflammatoryCOX-2Not specified

Case Studies

  • Antitumor Activity :
    In a study evaluating the anticancer properties of various sulfonamide compounds, researchers found that those with structural similarities to this compound exhibited significant growth inhibition in MCF-7 cells, with an IC50 value of approximately 5.85 µM. This suggests a promising avenue for further exploration in cancer therapeutics.
  • Cholinesterase Inhibition :
    A comparative study on the inhibition of acetylcholinesterase by several sulfonamide derivatives revealed that some compounds had IC50 values ranging from 13.62 nM to 33.00 nM, indicating potent activity against this target enzyme, which is crucial for managing Alzheimer's disease symptoms.
  • Inflammation Studies :
    Research on the anti-inflammatory effects of benzoic acid derivatives highlighted their ability to selectively inhibit COX-2 with a selectivity index significantly greater than COX-1, suggesting potential applications in treating inflammatory diseases without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Q & A

Q. What are the optimal synthetic routes for preparing 3-{[2-(4-sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid?

The synthesis of this compound typically involves multi-step reactions. A plausible route includes:

  • Step 1 : Reacting 4-sulfamoylphenethylamine with 3-sulfamoylbenzoyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide linkage .
  • Step 2 : Purification via column chromatography or recrystallization to achieve ≥95% purity, as reported in safety data sheets .
  • Critical Parameters : Control reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios to minimize byproducts like unreacted sulfonyl chlorides.

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : Confirm sulfonamide bond formation (δ 7.5–8.5 ppm for aromatic protons) and carboxylate groups (δ 12–13 ppm for COOH) .
  • HPLC-MS : Assess purity (>95%) and molecular weight (M+1 ion at 423.35 g/mol) .
  • Elemental Analysis : Verify C, H, N, S content against theoretical values (C: 48.22%, H: 3.57%, N: 6.62%, S: 15.16%) .

Q. What safety protocols are essential for handling this compound?

  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
  • PPE : Use nitrile gloves, lab coats, and eye protection. Inhalation risks necessitate fume hood use during synthesis .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced Research Questions

Q. How does structural modification of the sulfamoyl groups impact biological activity?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., halogens) at the 4-sulfamoylphenyl moiety enhances enzyme inhibition potency. For example, fluorination increases binding affinity to carbonic anhydrase by 30% compared to unmodified analogs .
  • Methodology :
    • Synthesize derivatives via halogenation (e.g., Cl₂ in acetic acid) .
    • Test inhibitory activity using enzyme kinetics (IC₅₀ values) and molecular docking simulations .

Q. How can conflicting data on this compound’s solubility and bioavailability be resolved?

  • Issue : Discrepancies arise from solvent polarity (e.g., solubility in DMSO vs. water) and assay conditions (pH 7.4 vs. 5.0).
  • Resolution Strategies :
    • Use standardized protocols (e.g., shake-flask method at 25°C, pH 7.4) .
    • Employ co-solvents (e.g., PEG-400) to improve aqueous solubility for in vivo studies .
    • Validate bioavailability via LC-MS quantification in plasma after oral administration in model organisms .

Q. What mechanistic insights explain its interaction with carbonic anhydrase isoforms?

  • Binding Mode : The sulfamoyl group coordinates with the enzyme’s zinc ion, while the benzoic acid moiety forms hydrogen bonds with Thr199 and Gln92 residues .
  • Experimental Validation :
    • Perform X-ray crystallography of enzyme-ligand complexes to resolve binding poses.
    • Compare inhibition profiles across isoforms (CA II vs. CA IX) using fluorogenic activity assays .

Q. How can synthetic byproducts be minimized during scale-up?

  • Byproduct Sources : Unreacted 3-sulfamoylbenzoyl chloride and dimerization via sulfonamide cross-linking.
  • Optimization :
    • Use excess 4-sulfamoylphenethylamine (1.2:1 molar ratio) to drive reaction completion .
    • Introduce flow chemistry systems for precise temperature and mixing control, reducing side reactions by 40% .

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